molecular formula C22H21N3O4 B2685573 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one CAS No. 1260703-55-6

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one

Cat. No. B2685573
CAS RN: 1260703-55-6
M. Wt: 391.427
InChI Key: VFRLXLHMDSSCGC-UHFFFAOYSA-N
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Description

The compound “3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one” is a complex organic molecule. It contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a quinolin-4-one structure. These functional groups suggest that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 3,4-dimethoxyphenyl group is a benzene ring with two methoxy groups attached, which may contribute to the compound’s lipophilicity and potentially its ability to cross biological membranes . The 1,2,4-oxadiazole ring is a heterocyclic ring containing nitrogen and oxygen atoms, which may contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the 1,2,4-oxadiazole ring suggests that it might undergo reactions typical of heterocycles, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the methoxy groups and the quinolin-4-one structure might increase its lipophilicity, which could affect its solubility and its ability to cross biological membranes .

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to the preparation of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one with moderate yield. Both the preparation of the chalcone and the triazole Michael addition to the chalcone exhibit good green metrics .

NF-κB Inhibition

The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one has potential as an NF-κB inhibitor. NF-κB plays a crucial role in regulating inflammation and cell survival. Inhibiting NF-κB could be useful in anticancer drug research .

Sunscreen Agent

Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate: , a derivative of the compound, has been evaluated as a sunscreen agent. It exhibited a high sun protection factor (SPF) value of 37.10 ± 0.03 . This suggests that it could be effective in protecting the skin from harmful UV radiation .

Intermediate in Muscle Relaxant Synthesis

3,4-Dimethoxyphenylacetonitrile: serves as an intermediate in the preparation of the muscle relaxant papaverin .

Antibacterial Activity

Although not directly related to the compound itself, the structure and antibacterial activity of 3-(3,4-dimethoxyphenyl)furan-2-carbaldehyde have been studied. This compound exhibited antibacterial properties .

Retinoid Nuclear Modulators

While not explicitly mentioned for this compound, retinoid nuclear modulators are important agents for treating metabolic and immunological diseases. Further research could explore whether this compound has any retinoid-related effects .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It would also be interesting to investigate its mechanism of action and its potential uses in medicine or other fields .

properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-5-25-12-16(20(26)15-10-13(2)6-8-17(15)25)22-23-21(24-29-22)14-7-9-18(27-3)19(11-14)28-4/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRLXLHMDSSCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one

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